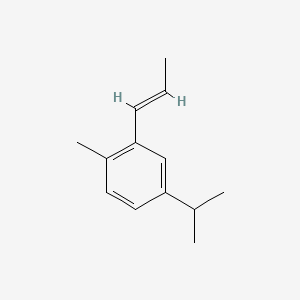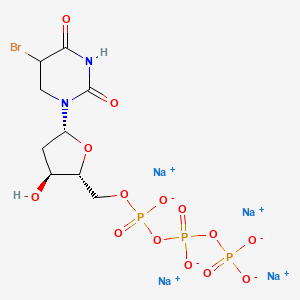
Uridine 5'-(tetrahydrogen triphosphate), 5-bromo-2'-deoxy-, tetrasodium salt (9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uridine 5’-(tetrahydrogen triphosphate), 5-bromo-2’-deoxy-, tetrasodium salt (9CI) is a nucleotide analog used in various biochemical and molecular biology applications. This compound is a modified form of uridine triphosphate, where the uridine base is substituted with a bromine atom at the 5-position and the 2’-hydroxyl group is removed. The tetrasodium salt form enhances its solubility in aqueous solutions, making it suitable for various experimental conditions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Uridine 5’-(tetrahydrogen triphosphate), 5-bromo-2’-deoxy-, tetrasodium salt involves multiple steps:
Bromination: The uridine molecule is brominated at the 5-position using a brominating agent such as bromine or N-bromosuccinimide.
Deoxygenation: The 2’-hydroxyl group is removed through a deoxygenation reaction, often using reagents like tributyltin hydride.
Phosphorylation: The resulting 5-bromo-2’-deoxyuridine is then phosphorylated to form the triphosphate group. This step typically involves the use of phosphorylating agents like phosphorus oxychloride or phosphoramidite chemistry.
Salt Formation: Finally, the triphosphate compound is converted to its tetrasodium salt form by neutralizing with sodium hydroxide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification, and the final product is subjected to rigorous quality control measures to ensure consistency and reliability.
Types of Reactions:
Substitution Reactions: The bromine atom at the 5-position can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Phosphorylation/Dephosphorylation: The triphosphate group can participate in phosphorylation and dephosphorylation reactions, which are crucial in various biochemical pathways.
Hydrolysis: The compound can undergo hydrolysis, leading to the cleavage of the triphosphate group.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include thiols, amines, and hydroxides.
Enzymes: Phosphorylation and dephosphorylation reactions often involve enzymes such as kinases and phosphatases.
Aqueous Solutions: Hydrolysis reactions typically occur in aqueous solutions under acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted uridine derivatives can be formed.
Monophosphate and Diphosphate Derivatives: Hydrolysis can yield uridine monophosphate and uridine diphosphate.
科学的研究の応用
Uridine 5’-(tetrahydrogen triphosphate), 5-bromo-2’-deoxy-, tetrasodium salt has a wide range of applications in scientific research:
Chemistry: Used as a substrate in nucleotide analog studies and in the synthesis of modified nucleic acids.
Biology: Employed in studies of DNA replication and repair, as it can be incorporated into DNA strands.
Medicine: Investigated for its potential use in antiviral therapies and as a diagnostic tool in cancer research.
Industry: Utilized in the production of labeled nucleotides for various biochemical assays.
作用機序
The compound exerts its effects primarily through its incorporation into DNA. Once incorporated, it can interfere with DNA replication and repair processes. The bromine atom at the 5-position can form covalent bonds with adjacent nucleotides, leading to mutations and strand breaks. This property makes it useful in mutagenesis studies and as a tool for studying DNA damage and repair mechanisms .
類似化合物との比較
5-Bromo-2’-deoxyuridine: Similar in structure but lacks the triphosphate group.
Uridine 5’-triphosphate: Lacks the bromine substitution and deoxygenation at the 2’-position.
2’-Deoxyuridine 5’-triphosphate: Lacks the bromine substitution.
Uniqueness: Uridine 5’-(tetrahydrogen triphosphate), 5-bromo-2’-deoxy-, tetrasodium salt is unique due to its combination of bromine substitution, deoxygenation, and triphosphate group. This combination allows it to be incorporated into DNA and participate in various biochemical reactions, making it a versatile tool in molecular biology and biochemical research .
特性
分子式 |
C9H12BrN2Na4O14P3 |
|---|---|
分子量 |
636.98 g/mol |
IUPAC名 |
tetrasodium;[[[(2R,3S,5R)-5-(5-bromo-2,4-dioxo-1,3-diazinan-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H16BrN2O14P3.4Na/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;;/h4-7,13H,1-3H2,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18);;;;/q;4*+1/p-4/t4?,5-,6+,7+;;;;/m0..../s1 |
InChIキー |
OTKKAKWIMIBEAZ-MAQNMJABSA-J |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2CC(C(=O)NC2=O)Br)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+] |
正規SMILES |
C1C(C(OC1N2CC(C(=O)NC2=O)Br)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


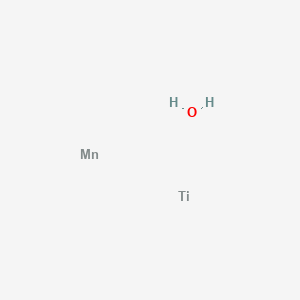
![1,4-Bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-3,6-dione;trimethyl-(5-trimethylstannylthieno[3,2-b]thiophen-2-yl)stannane](/img/structure/B12336045.png)
![N-[2-[Hydroxy(4-pyridyl)methyl]phenyl]pivalamide](/img/structure/B12336053.png)
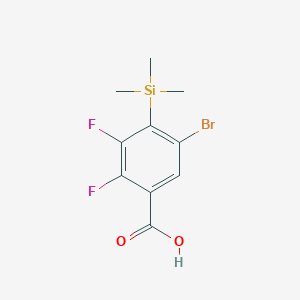
![(1S,13S,15S,16S)-5,8,10,14,20,23,25,28-octahydroxy-6,21-dimethyloctacyclo[14.11.1.02,11.02,15.04,9.013,17.017,26.019,24]octacosa-4,6,8,10,19,21,23,25-octaene-3,12,18,27-tetrone](/img/structure/B12336061.png)
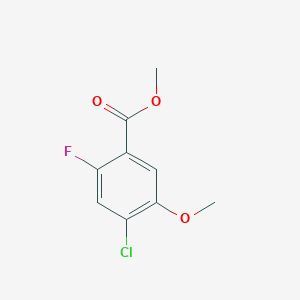
![2-[4-(Aminomethyl)phenyl]acetamide hydrochloride](/img/structure/B12336083.png)
![Butane-1,4-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one](/img/structure/B12336087.png)
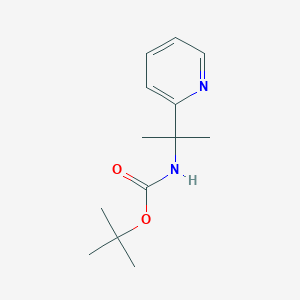
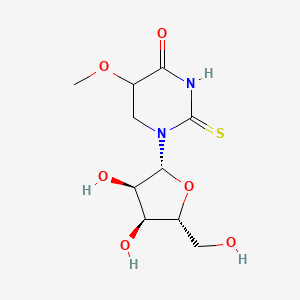
![Acetamide, N-[1,2,3,4-tetrahydro-2-oxo-3-(1-oxobutyl)-3-quinolinyl]-](/img/structure/B12336097.png)
![Magnesium, chloro[3-(dimethylamino-kappaN)propyl-kappaC]-](/img/structure/B12336099.png)
